molecular formula C19H28O5 B4976384 diethyl [4-(2,3-dimethylphenoxy)butyl]malonate

diethyl [4-(2,3-dimethylphenoxy)butyl]malonate

Cat. No. B4976384
M. Wt: 336.4 g/mol
InChI Key: UYWCNNZYLCKMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [4-(2,3-dimethylphenoxy)butyl]malonate, also known as DDBM, is a chemical compound that has been widely used in scientific research for its unique properties. DDBM is a synthetic compound that belongs to the family of malonate esters, which are widely used in organic synthesis. DDBM has been shown to have a wide range of applications in scientific research, including its use as a building block for the synthesis of various compounds, as well as its use in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has also been shown to have antitumor activity, and it has been investigated as a potential anticancer agent.

Advantages and Limitations for Lab Experiments

Diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it is readily available. diethyl [4-(2,3-dimethylphenoxy)butyl]malonate is also stable under a wide range of conditions, making it suitable for use in various experiments. However, diethyl [4-(2,3-dimethylphenoxy)butyl]malonate also has some limitations. The compound is relatively hydrophobic, which may limit its solubility in aqueous solutions. Additionally, the compound may have off-target effects on various biological systems, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate in scientific research. One potential direction is the investigation of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate as a building block for the synthesis of novel compounds with unique properties. Additionally, the mechanism of action of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate could be further investigated to better understand its effects on various biological systems.
Conclusion:
In conclusion, diethyl [4-(2,3-dimethylphenoxy)butyl]malonate is a synthetic compound that has been widely used in scientific research for its unique properties. The compound has been shown to have a wide range of applications, including its use as a building block for the synthesis of various compounds, as well as its use in biochemical and physiological studies. While there are some limitations to the use of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate in lab experiments, the compound has several advantages and has the potential for use in various future directions.

Synthesis Methods

The synthesis of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate involves the reaction of diethyl malonate with 2,3-dimethylphenol in the presence of a base catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and esterification, to yield the final product. The synthesis of diethyl [4-(2,3-dimethylphenoxy)butyl]malonate is a relatively straightforward process, and the compound can be easily obtained in high yields.

Scientific Research Applications

Diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has been widely used in scientific research for its unique properties. The compound has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. diethyl [4-(2,3-dimethylphenoxy)butyl]malonate has also been used in biochemical and physiological studies, where it has been shown to have a wide range of effects on various biological systems.

properties

IUPAC Name

diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)11-7-8-13-24-17-12-9-10-14(3)15(17)4/h9-10,12,16H,5-8,11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWCNNZYLCKMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=CC(=C1C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.